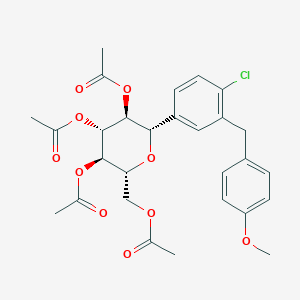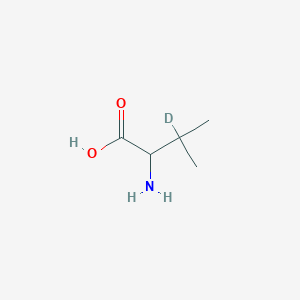
2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide
Overview
Description
2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide (also known as 2-PEITD) is an organic compound that has been used in various scientific research applications. This compound is a member of the isothiazole family and is often used as a precursor for other compounds. It has a wide range of applications in the fields of chemistry, biology and medicine.
Scientific Research Applications
Antioxidant Capacity Assessment
One area of related interest involves the assessment of antioxidant capacity, where methods like the ABTS/PP decolorization assay are used to evaluate the antioxidant potential of compounds, including phenolic antioxidants. This could be relevant for assessing the antioxidant capacity of isothiazole derivatives, including the specific compound , should its antioxidant properties be of interest (Ilyasov et al., 2020).
Synthesis and Pharmaceutical Importance of Isothiazoles
Isothiazoles and their derivatives represent significant subjects within heterocyclic compounds, being crucial for the development of new materials with desirable properties. The synthesis, reactions, and pharmaceutical importance of isothiazoles are thoroughly reviewed, indicating the potential of isothiazole derivatives in pharmaceutical applications. This could suggest avenues for exploring the therapeutic potential of the specific isothiazole derivative (Alam, 2019).
Analytical Methods for Determining Antioxidant Activity
Various analytical methods, including ABTS and DPPH assays, are utilized to determine the antioxidant activity of compounds. These methods provide insights into the chemical reactions and kinetics involved in antioxidant processes, which could be applicable to studying the antioxidant properties of isothiazole derivatives (Munteanu & Apetrei, 2021).
Synthetic Routes for 1,2,3-Triazoles
The study of synthetic routes for creating 1,2,3-triazoles, a class of N-heterocyclic compounds, highlights the diverse applications of these compounds in drug discovery and other fields. This research area may offer insights into methodologies that could be adapted for synthesizing and modifying isothiazole derivatives for various applications (Kaushik et al., 2019).
Applications of Redox Mediators in Organic Pollutant Treatment
Redox mediators enhance the efficiency of enzymatic degradation of organic pollutants, indicating the potential of isothiazole derivatives in environmental remediation processes. This could provide a framework for exploring the use of the compound in enhancing the degradation of organic compounds in wastewater and other polluted environments (Husain & Husain, 2007).
properties
IUPAC Name |
2-(1-phenylethyl)-3H-1,2-thiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-10(11-6-3-2-4-7-11)12-8-5-9-15(12,13)14/h2-7,9-10H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMQGYALQVAIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC=CS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1429580.png)





![2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429591.png)
![2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1429592.png)

![[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine](/img/structure/B1429595.png)